6-((Tetrahydro-2H-pyran-3-yl)methoxy)pyridin-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Tetrahydro-2H-pyran-3-yl)methoxy)pyridin-3-amine typically involves the reaction of pyridine derivatives with tetrahydro-2H-pyran-3-yl methanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution on the pyridine ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-((Tetrahydro-2H-pyran-3-yl)methoxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogens (Cl2, Br2), bases (NaOH, KOH)
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and halogenated pyridine compounds .
Scientific Research Applications
6-((Tetrahydro-2H-pyran-3-yl)methoxy)pyridin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-((Tetrahydro-2H-pyran-3-yl)methoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-5-(tetrahydro-2H-pyran-2-yl)pyridin-3-amine
- 2H-Pyran-3-ol derivatives
- 4-Hydroxy-2-quinolones
Uniqueness
6-((Tetrahydro-2H-pyran-3-yl)methoxy)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
6-(oxan-3-ylmethoxy)pyridin-3-amine |
InChI |
InChI=1S/C11H16N2O2/c12-10-3-4-11(13-6-10)15-8-9-2-1-5-14-7-9/h3-4,6,9H,1-2,5,7-8,12H2 |
InChI Key |
UVXIURYZGPISOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)COC2=NC=C(C=C2)N |
Origin of Product |
United States |
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